molecular formula C9H19N3O4 B605830 Azido-PEG3-(CH2)3OH CAS No. 1807512-36-2

Azido-PEG3-(CH2)3OH

Cat. No. B605830
M. Wt: 233.27
InChI Key: UUSDGPCVMBHTRJ-UHFFFAOYSA-N
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Description

Azido-PEG3-(CH2)3OH is a PEG linker with a three-carbon chain between the PEG fragment and the OH group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Azido-PEG3-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It contains an azide group and a terminal hydroxyl group .


Chemical Reactions Analysis

The azide group in Azido-PEG3-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

Conjugation Chemistry and Drug Delivery

Azido-PEG3-(CH2)3OH plays a significant role in conjugation chemistry. It is used for "click" conjugation, facilitating the attachment of various ligands through 1,3-dipolar cycloaddition reactions. This approach is crucial for developing targeted drug delivery systems (Hiki & Kataoka, 2007). Additionally, azido-functionalized poly(ethylene glycol) derivatives are increasingly utilized in nanoparticle-forming polymeric systems for targeted drug delivery, emphasizing the importance of accurately quantifying azide incorporation in these polymers (Semple et al., 2016).

Cell Adhesion and Migration

The compound is employed to create dynamic surface coatings for cell adhesion and migration. This technique is beneficial for various applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013). It allows for the rapid triggering of cell adhesion upon the addition of functional peptides to the culture medium.

Site-Specific Protein Modification

Azido-PEG3-(CH2)3OH is used in the site-specific PEGylation of proteins containing unnatural amino acids. This methodology, involving the incorporation of para-azidophenylalanine into proteins, facilitates the selective modification of proteins, which is useful for therapeutic applications (Deiters et al., 2004).

Bioconjugation and Molecular Probing

The compound is crucial in synthesizing heterobifunctional linkers for the conjugation of ligands to molecular probes. This application is significant for studying carbohydrate-binding proteins and other biomolecules (Bertozzi & Bednarski, 1991).

Synthesis of Functional Polymers

Azido-PEG3-(CH2)3OH is instrumental in synthesizing functional polymers. Its azido functionality allows for the incorporation into diverse polymeric structures, which can be used in various industrial and scientific applications, including the development of new binders for composite solid propellants (Yang Rong-jie, 2011).

Magnetic Material Research

The azido group in Azido-PEG3-(CH2)3OH is used in magnetochemistry for constructing magnetic molecule materials. Its role in forming azido-mediated magnets is of considerable interest, influencing the magnetic behaviors of these materials (Zeng et al., 2009).

Water Dynamics and Biopolymer Interactions

Azido-PEG3-(CH2)3OH aids in understanding water structure and dynamics in crowded environments like cytoplasm. It serves as a macromolecular crowder, providing insights into the hydration dynamics of biopolymers in cellular-like conditions (Verma et al., 2016).

Future Directions

Azido-PEG3-(CH2)3OH is widely used in pharmaceutical research and development . Its applications include the synthesis of targeted drug conjugates, PEGylation of proteins and peptides, and the development of advanced drug delivery systems .

properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDGPCVMBHTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230636
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-(CH2)3OH

CAS RN

1807512-36-2
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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